

An In-depth Technical Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

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Compound of Interest

Compound Name: 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Cat. No.: B179000

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This technical guide provides a comprehensive overview of **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**, also known as N-(4-nitrophenyl)phthalamic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's chemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on related structures.

Chemical Properties and Data

2-[(4-Nitrophenyl)carbamoyl]benzoic acid is an aromatic carboxylic acid derivative. While extensive experimental data for this specific compound is not readily available in the cited literature, its properties can be estimated based on its structure and data from similar compounds.

Property	Value	Source/Method
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₅	-
Molecular Weight	286.24 g/mol	-
IUPAC Name	2-[(4-nitrophenyl)carbamoyl]benzoic acid	-
Appearance	Expected to be a solid	General property of similar organic acids
Melting Point	Not available	-
Solubility	Expected to be soluble in organic solvents like DMSO and DMF	General property of similar organic acids
CAS Number	Not explicitly found in the searched literature	-

Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

A general and effective method for the synthesis of 2-[(substituted-phenyl)carbamoyl]benzoic acids involves the reaction of phthalic anhydride with a corresponding substituted aniline.^[1] This approach can be adapted for the synthesis of **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**.

Experimental Protocol: Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid^[1]

Materials:

- Phthalic anhydride
- 4-Nitroaniline

- Tetrahydrofuran (THF), anhydrous
- Diethyl ether
- Round bottom flask (50 mL)
- Magnetic stirrer
- Stir bar
- Buchner funnel and filter paper

Procedure:

- In a 50 mL round bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF).
- In a separate flask, dissolve 4-nitroaniline (1.0 equivalent) in anhydrous THF.
- Slowly add the 4-nitroaniline solution to the phthalic anhydride solution at room temperature with continuous stirring.
- Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the product is expected to precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
- Dry the purified **2-[(4-Nitrophenyl)carbamoyl]benzoic acid** product under vacuum.

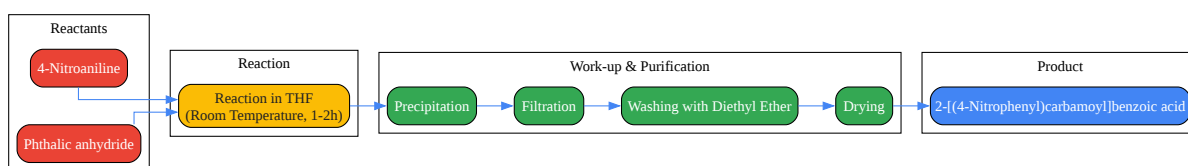
Characterization:

The synthesized compound should be characterized by standard analytical techniques:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure.

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid and amide, N-H of the amide, and NO₂ of the nitro group).
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

For related compounds like 4-nitrophthalimide, characteristic IR vibrations for the aromatic nitro group are observed around 1560 cm⁻¹ and 1349 cm⁻¹.^[2]



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Synthesis workflow for **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**.

Potential Biological Activity and Signaling Pathways

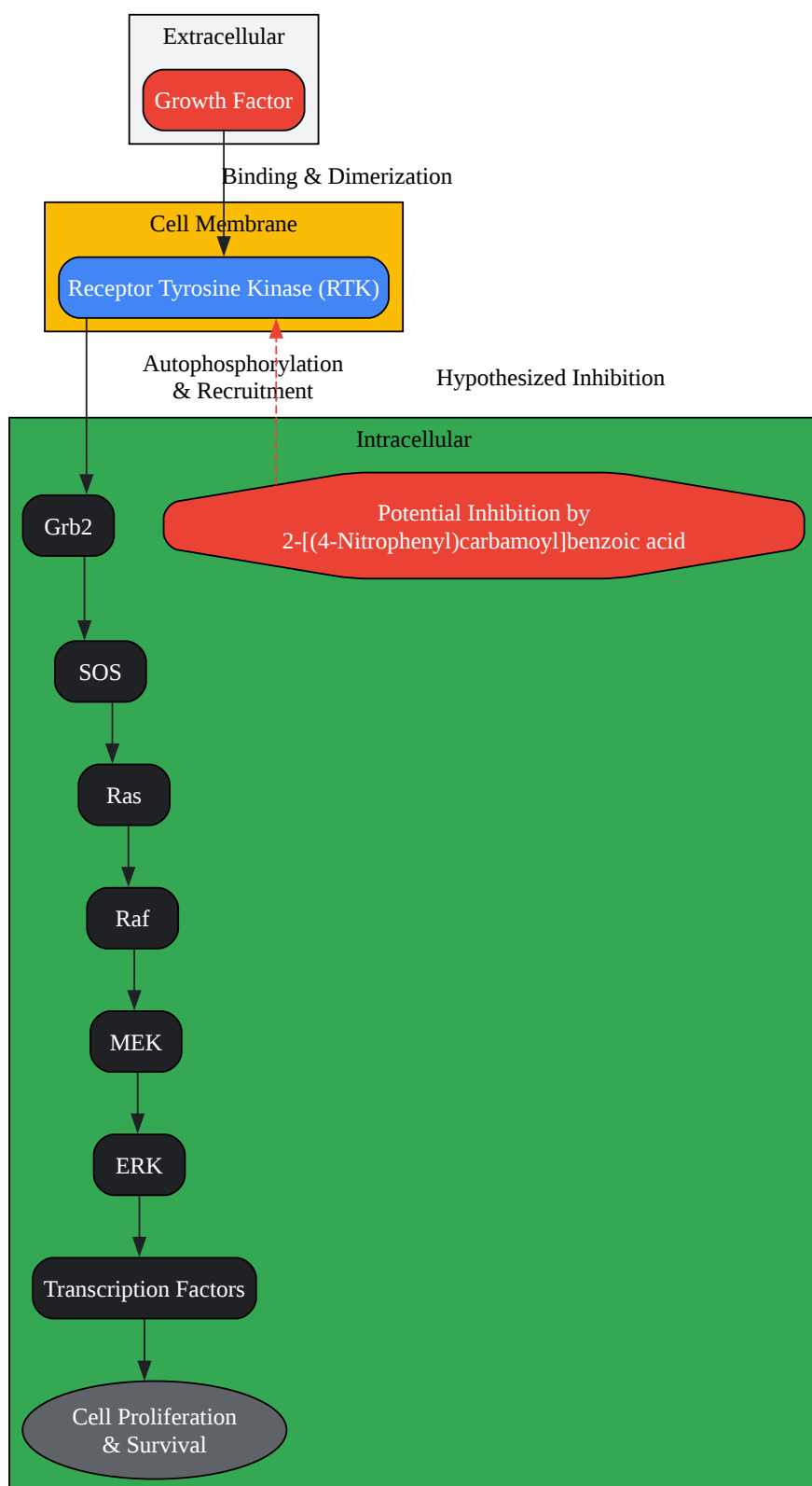
While no specific biological activity data for **2-[(4-Nitrophenyl)carbamoyl]benzoic acid** was identified in the reviewed literature, the presence of the nitrophenyl group and the benzoic acid scaffold suggests potential for biological relevance. Nitro-containing aromatic compounds are known to exhibit a wide range of biological activities.

Based on the activity of structurally related compounds, potential areas of investigation for **2-[(4-Nitrophenyl)carbamoyl]benzoic acid** could include:

- Anticancer Activity: Research into related molecules like 2-[(4-chloro-2-nitrophenyl)amino]benzoic acid has indicated potential anticancer properties.^[3] The mechanism of action for such compounds often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

- Enzyme Inhibition: The biphenyl-2-carboxylic acid framework is considered a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.^[3] This suggests that **2-[(4-Nitrophenyl)carbamoyl]benzoic acid** could potentially act as an inhibitor for various enzymes.

A hypothetical signaling pathway that could be investigated for its interaction with compounds of this class is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.



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